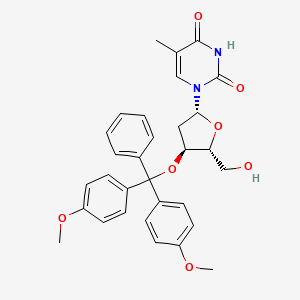

3'-O-(4,4'-dimethoxytrityl)-thymidine

Description

BenchChem offers high-quality 3'-O-(4,4'-dimethoxytrityl)-thymidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-O-(4,4'-dimethoxytrityl)-thymidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(27(19-34)39-28)40-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDSFNVDTHTTMK-UPRLRBBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369616 |

Source

|

| Record name | AG-H-03352 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76054-81-4 |

Source

|

| Record name | AG-H-03352 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3'-O-(4,4'-dimethoxytrityl)-thymidine CAS number and chemical data

CAS Number: 76054-81-4 Role: Precursor for Reverse (5'→3') Oligonucleotide Synthesis

Part 1: Executive Summary & Strategic Distinction

In the landscape of oligonucleotide synthesis, 3'-O-(4,4'-dimethoxytrityl)-thymidine (3'-O-DMT-dT) represents a critical inversion of standard chemistry. While the vast majority of DNA synthesis proceeds in the 3'→5' direction using 5'-O-DMT protected nucleosides, specific applications—such as nuclease resistance studies, gap-filling assays, and the construction of 3'-3' linked "cap" structures—require synthesis in the 5'→3' direction (Reverse Synthesis).

This guide delineates the physicochemical properties, synthesis, and application of 3'-O-DMT-dT. Unlike its ubiquitous isomer (5'-O-DMT-dT, CAS 40615-39-2), the 3'-O-DMT derivative requires specialized handling to maintain regiochemical purity, as the bulky DMT group is positioned on the secondary 3'-hydroxyl rather than the primary 5'-hydroxyl.

Part 2: Chemical Identity & Physicochemical Data

The following data characterizes the specific 3'-O-protected isomer. Researchers must verify the CAS number to avoid confusion with the standard 5'-O-DMT-thymidine.

| Property | Specification |

| Chemical Name | 3'-O-(4,4'-dimethoxytrityl)-thymidine |

| CAS Number | 76054-81-4 |

| Molecular Formula | C₃₁H₃₂N₂O₇ |

| Molecular Weight | 544.60 g/mol |

| Appearance | White to off-white amorphous powder |

| Solubility | Soluble in Dichloromethane (DCM), Acetonitrile (ACN), Pyridine, DMSO. Insoluble in water. |

| Purity Standard | ≥ 98.0% (HPLC) |

| Storage | -20°C, under inert atmosphere (Argon/Nitrogen). Desiccate to prevent detritylation by atmospheric moisture/acid. |

Structural Visualization:

Caption: Structural logic of 3'-O-DMT-dT. The 5'-OH is left free for conversion to a phosphoramidite or for coupling, while the 3'-OH is masked.

Part 3: Synthesis Methodology (Regioselective Route)

Direct tritylation of thymidine predominantly yields the 5'-isomer due to the higher reactivity of the primary hydroxyl. To obtain high-purity 3'-O-DMT-dT , a "Protection-Tritylation-Deprotection" strategy is required.

Protocol: Selective Synthesis of 3'-O-DMT-dT

Prerequisites: Anhydrous conditions are non-negotiable. All glassware must be oven-dried.

Step 1: Transient 5'-Protection

We first mask the highly reactive 5'-OH using tert-butyldimethylsilyl chloride (TBDMS-Cl).

-

Reagents: Thymidine (1 eq), TBDMS-Cl (1.1 eq), Imidazole (2.5 eq), Anhydrous DMF.

-

Procedure: Dissolve Thymidine and Imidazole in DMF. Add TBDMS-Cl dropwise at 0°C. Stir at RT for 4 hours.

-

Mechanism: The bulky TBDMS group selectively silylates the primary 5'-OH over the secondary 3'-OH due to steric hindrance.

-

Product: 5'-O-TBDMS-thymidine.

Step 2: 3'-Tritylation

With the 5'-position blocked, we introduce the DMT group to the 3'-position.

-

Reagents: 5'-O-TBDMS-thymidine (1 eq), DMT-Cl (1.2 eq), Anhydrous Pyridine.

-

Procedure: Co-evaporate the starting material with pyridine to remove moisture. Dissolve in pyridine. Add DMT-Cl. Stir at RT (or 40°C if sluggish) for 12-16 hours.

-

Observation: Solution turns orange/red initially, fading as the reaction consumes the trityl cation.

-

Product: 5'-O-TBDMS-3'-O-DMT-thymidine.

Step 3: Selective 5'-Deprotection

Remove the silyl group without disturbing the acid-labile DMT group.

-

Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF (1M solution).

-

Procedure: Treat the fully protected intermediate with TBAF (1.1 eq) in THF for 2-4 hours.

-

Critical Control: Do not use acid. Standard desilylation with acid would strip the DMT group. Fluoride-mediated cleavage is orthogonal and safe for DMT.

-

Purification: Silica gel column chromatography. Elute with DCM:Methanol gradient (typically 0-5% MeOH). The 3'-isomer elutes differently than the 5'-isomer; verify fractions by TLC.

Synthesis Workflow Diagram:

Caption: Orthogonal protection strategy ensuring regioselective synthesis of the 3'-DMT isomer.

Part 4: Applications in Reverse Oligonucleotide Synthesis

The primary utility of 3'-O-DMT-dT is the production of 5'-Phosphoramidites (specifically 3'-O-DMT-thymidine-5'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite). This reagent enables DNA synthesis in the 5'→3' direction.

Why Reverse Synthesis?

-

Nuclease Resistance: 3'-3' linkages at the end of an oligonucleotide (created by ending a standard synthesis with a 5'-phosphoramidite) protect against 3'-exonucleases found in serum.

-

Surface Attachment: Attaching the 5'-end to a solid support allows the 3'-end to remain free for enzymatic extension (e.g., by DNA Polymerase).

The Reverse Cycle

In standard synthesis, the 5'-DMT is removed to expose the 5'-OH for coupling. In reverse synthesis , the 3'-DMT is removed to expose the 3'-OH, which then attacks the incoming 5'-phosphoramidite.

Caption: Reverse (5'→3') synthesis cycle utilizing 3'-DMT protected reagents.

Part 5: Quality Control & Validation

To ensure the integrity of 3'-O-DMT-dT, the following analytical parameters must be met.

HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: A: 0.1M TEAA (pH 7.0); B: Acetonitrile.

-

Gradient: 5% B to 80% B over 20 min.

-

Detection: UV at 254 nm (Nucleobase) and 498 nm (Trityl cation check).

-

Success Criteria: Single peak >98%. The 3'-isomer typically elutes after the 5'-isomer due to slight hydrophobicity differences (verify with standards).

¹H-NMR Spectroscopy (DMSO-d₆)

-

Diagnostic Signals:

-

Anomeric Proton (H1'): ~6.2 ppm (dd).

-

3'-H vs 5'-H Shift: Compare to thymidine. The proton attached to the carbon bearing the DMT group will show an upfield shift relative to the free hydroxyl form.

-

DMT Methoxy Groups: Sharp singlet at ~3.73 ppm (6H).

-

5'-OH: A triplet (exchangeable with D₂O) around 5.0-5.2 ppm indicates the 5'-OH is free. If this is missing, the deprotection failed.

-

References

-

ResearchGate. (2024). Discussions on DMT Protection Specificity and Reverse Synthesis Reagents. Retrieved from [Link]

-

PubChem. (n.d.).[1] Thymidine Analogues and Phosphoramidite Precursors. Retrieved from [Link]

Sources

Difference between 5'-O-DMT and 3'-O-DMT thymidine isomers

The following technical guide details the structural, analytical, and functional distinctions between 5'-O-DMT and 3'-O-DMT thymidine isomers.

Executive Summary

In oligonucleotide manufacturing and nucleoside chemistry, the regioselectivity of the dimethoxytrityl (DMT) protecting group is the single most critical factor determining synthesis directionality.

-

5'-O-DMT-thymidine is the canonical building block for standard 3'→5' oligonucleotide synthesis . It allows for chain elongation from the 3'-hydroxyl.

-

3'-O-DMT-thymidine is the "reverse" isomer, utilized for 5'→3' reverse synthesis . This isomer is essential for creating nuclease-resistant 3'-3' linkages or parallel-stranded DNA.

In Good Manufacturing Practice (GMP) environments, the 3'-O-DMT isomer is classified as a critical impurity in standard phosphoramidites. Its presence can lead to chain termination or branching events that compromise full-length product yield. This guide provides the mechanistic understanding and analytical protocols required to distinguish, synthesize, and utilize these isomers effectively.

Structural & Mechanistic Foundations

The core difference lies in which hydroxyl group of the deoxyribose sugar bears the acid-labile DMT protection. This regiochemistry dictates the available site for phosphoramidite activation and subsequent coupling.

Steric and Electronic Environment

-

5'-Position (Primary Alcohol): The 5'-hydroxyl is a primary alcohol attached to an exocyclic carbon. It is sterically accessible and kinetically favored for tritylation. The DMT group here is rapidly removed by acid (detritylation) during the synthesis cycle.

-

3'-Position (Secondary Alcohol): The 3'-hydroxyl is a secondary alcohol directly on the furanose ring. It is more sterically hindered. Tritylation at this position is slower and often requires more forcing conditions or specific protection strategies (e.g., transient 5'-protection).

Visualization of Isomeric States

Figure 1: Structural logic of Thymidine isomers. The 5'-O-DMT isomer leaves the secondary 3'-OH free for standard synthesis, while the 3'-O-DMT isomer leaves the primary 5'-OH free for reverse synthesis.

Analytical Discrimination (QC Protocols)

Distinguishing these isomers is a critical Quality Control (QC) checkpoint. Because they are constitutional isomers with identical molecular weights (MW: 544.6 g/mol ), Mass Spectrometry (MS) alone cannot distinguish them.

Nuclear Magnetic Resonance (NMR)

The Gold Standard: 1H NMR in DMSO-d6 is the definitive method for identification. The key diagnostic is the splitting pattern of the hydroxyl protons, which are visible in dry DMSO.

| Feature | 5'-O-DMT-dT (Standard) | 3'-O-DMT-dT (Reverse) | Mechanistic Reason |

| Reactive -OH Signal | Doublet (d) at ~4.3 ppm | Triplet (t) at ~5.1 ppm | 3'-OH couples to H-3' (d); 5'-OH couples to 2x H-5' (t). |

| H-3' Proton | ~4.4 ppm (Multiplet) | ~5.2 ppm (Shifted) | Tritylation at 3' causes a downfield shift of H-3'. |

| H-5'/5'' Protons | ~3.2 ppm (Shielded) | ~3.6 ppm (Deshielded) | Tritylation at 5' shields the H-5 protons. |

| DMT Methoxy | Singlet ~3.73 ppm | Singlet ~3.74 ppm | Negligible difference (remote from chiral center). |

Protocol: Dissolve 5-10 mg of sample in 0.6 mL dry DMSO-d6. Acquire 1H spectrum (min 300 MHz). Focus on the 4.0–5.5 ppm region for the -OH exchangeable protons.

High-Performance Liquid Chromatography (HPLC)

On standard C18 Reverse Phase columns, the isomers exhibit distinct retention times due to the difference in hydrophobicity conferred by the position of the bulky trityl group.

-

Column: C18 (e.g., Zorbax Eclipse Plus or Phenomenex Gemini), 5 µm.

-

Mobile Phase: A: 0.1M TEAA (pH 7.0); B: Acetonitrile. Gradient 20-80% B.

-

Elution Order:

-

3'-O-DMT-dT (Reverse): Typically elutes earlier (lower k'). The primary 5'-OH is more accessible to the aqueous mobile phase, making this isomer slightly more polar/less retained.

-

5'-O-DMT-dT (Standard): Typically elutes later . The trityl group on the primary carbon shields the polar head more effectively in the binding conformation.

-

Synthetic Applications & Workflows

Standard Synthesis (3'→5' Direction)

This is the universal method for DNA/RNA synthesis.

-

Monomer: 5'-O-DMT-dT-3'-Phosphoramidite.[1]

-

Mechanism: The 5'-DMT protects the growing chain end. The 3'-phosphoramidite reacts with the 5'-OH of the solid-support bound oligo.

-

Impurity Risk: If 3'-O-DMT-dT is present, it will cap the sequence (if not phosphitylated) or lead to 5'-5' linkages if phosphitylated at the 5'-end.

Reverse Synthesis (5'→3' Direction)

Used for creating "nuclease resistant" caps or assembling oligos on chips where 5'-attachment is required.

-

Monomer: 3'-O-DMT-dT-5'-Phosphoramidite.

-

Mechanism: The 3'-DMT protects the growing chain end. The 5'-phosphoramidite reacts with the 3'-OH of the support-bound oligo.

Figure 2: Comparison of synthesis directionality. Note that reverse synthesis requires the "inverted" 3'-O-DMT monomer.

Experimental Protocol: Synthesis of 3'-O-DMT-dT

For researchers requiring the reverse isomer for custom applications.

Principle: Direct tritylation of thymidine yields predominantly 5'-O-DMT (9:1 ratio). To synthesize 3'-O-DMT, one must block the 5'-position first.

Reagents:

-

TBDMS-Cl (tert-Butyldimethylsilyl chloride)

-

DMT-Cl (4,4'-Dimethoxytrityl chloride)

-

TBAF (Tetrabutylammonium fluoride)

-

Pyridine (Anhydrous)

Step-by-Step Workflow:

-

5'-Protection: React Thymidine with 1.1 eq TBDMS-Cl in pyridine (0°C to RT). The bulky silyl group selectively protects the primary 5'-OH.

-

QC: TLC (MeOH:DCM 1:9) shows mono-silyl product.

-

-

3'-Tritylation: Add DMT-Cl (1.2 eq) to the reaction mixture. Heat to 50°C if necessary. The secondary 3'-OH is now tritylated.

-

Intermediate: 5'-O-TBDMS-3'-O-DMT-Thymidine.

-

-

5'-Deprotection: Treat with TBAF (1M in THF) for 2 hours. Silyl groups are labile to fluoride; DMT is stable to base/fluoride.

-

Purification: Silica gel chromatography. Elute with DCM/MeOH/Triethylamine (98:1:1).

-

Note: Triethylamine is mandatory to prevent acid-catalyzed detritylation on the silica.

-

References

-

Glen Research. 5' to 3' Synthesis: Reverse RNA and DNA Phosphoramidites. Glen Report 6.14. Link

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link

-

Thermo Fisher Scientific. Oligonucleotide Synthesis and Analysis.[6] Technical Resources.[5][7] Link

-

BroadPharm. 5'-O-DMT-Thymidine Product Data and NMR Spectra.Link

-

National Institutes of Health (PubChem). 3'-O-DMT-Thymidine Compound Summary.Link

Sources

- 1. Thymidine, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-, 3'-(2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite) | C40H49N4O8P | CID 9940288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5'-O-DMT-Thymidine, 40615-39-2 | BroadPharm [broadpharm.com]

- 3. Thymidine(50-89-5) 1H NMR spectrum [chemicalbook.com]

- 4. Different Modes of Transport for 3H-Thymidine, 3H-FLT, and 3H-FMAU in Proliferating and Nonproliferating Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. NP-MRD: 1H NMR Spectrum (1D, 200 MHz, DMSO-d6 at 25C, simulated) (NP0024460) [np-mrd.org]

Role of 3'-O-DMT-Thymidine in Reverse Oligonucleotide Synthesis

[1][2][3]

Executive Summary

The standard paradigm of oligonucleotide synthesis proceeds in the 3'

The Paradigm Shift: 3' 5' vs. 5' 3' Synthesis[5][7]

In standard automated synthesis, the growing chain is anchored to the solid support via its 3'-end, and elongation occurs at the 5'-hydroxyl.[][3] Reverse synthesis inverts this: the 5'-end is anchored to the support, and elongation occurs at the 3'-hydroxyl.[]

This inversion necessitates a fundamental change in the monomer building block. Standard monomers protect the 5'-OH with Dimethoxytrityl (DMT) and activate the 3'-OH with a phosphoramidite group.[][][4] Reverse monomers , such as 3'-O-DMT-thymidine-5'-phosphoramidite , protect the 3'-OH with DMT and activate the 5'-OH.[][4]

Mechanistic Comparison

| Feature | Standard Synthesis (Natural) | Reverse Synthesis (Inverted) |

| Direction | 3' | 5' |

| Solid Support Attachment | 3'-OH of first base | 5'-OH of first base |

| Monomer Structure | 5'-O-DMT-3'-Phosphoramidite | 3'-O-DMT-5'-Phosphoramidite |

| Active Nucleophile | 5'-OH (Primary, fast kinetics) | 3'-OH (Secondary, slower kinetics) |

| Detritylation Site | 5'-O-DMT (Primary ether) | 3'-O-DMT (Secondary ether) |

| Primary Application | Standard DNA/RNA production | 3'-End modification, Nuclease resistance |

Chemical Structure and Properties of 3'-O-DMT-Thymidine[1][2][3][9][10]

The core molecule, 3'-O-DMT-thymidine , serves as the scaffold for two critical reagents in reverse synthesis:[][][4]

-

The Reverse Phosphoramidite: 3'-O-DMT-dT-5'-[(2-cyanoethyl)-N,N-diisopropyl]-phosphoramidite.[][][4]

-

The Reverse Solid Support: 3'-O-DMT-dT attached to CPG/Polystyrene via the 5'-OH.[][][4]

Structural Visualization

The following diagram contrasts the standard monomer with the reverse monomer, highlighting the inversion of functional groups essential for 5'

Caption: Comparison of Standard (Left) and Reverse (Right) Thymidine Phosphoramidites. Note the position of the DMT protecting group dictates the direction of synthesis.

Kinetic Implications[2][3][8]

-

Coupling Efficiency: In reverse synthesis, the nucleophile on the solid support is a secondary hydroxyl (3'-OH) , which is sterically more hindered than the primary hydroxyl (5'-OH) used in standard synthesis.[] Consequently, coupling times must often be extended to achieve >99% efficiency.[]

-

Detritylation Rate: The removal of the DMT group from a secondary carbon (3'-position) is kinetically slower than from a primary carbon (5'-position).[][4] Acid contact times during the deblocking step may need optimization to prevent incomplete deprotection.

The Reverse Synthesis Cycle (5' 3')

The synthesis cycle using 3'-O-DMT-thymidine follows the standard four-step protocol (Detritylation, Coupling, Capping, Oxidation) but with inverted orientation.[][][4]

Step-by-Step Mechanism

-

Detritylation:

-

Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Toluene/DCM.[][4]

-

Action: The acid removes the 3'-O-DMT group from the support-bound nucleotide.[][]

-

Result: A free 3'-hydroxyl group is generated on the solid support.[][]

-

Critical Note: Ensure complete removal of the orange DMT cation. The secondary trityl ether is slightly more stable than the primary ether found in standard synthesis.

-

-

Coupling:

-

Capping:

-

Reagent: Acetic anhydride + N-Methylimidazole.[][][4]

-

Action: Acetylates any unreacted 3'-OH groups.

-

Result: Prevents formation of deletion mutants (n-1 sequences).

-

-

Oxidation:

-

Reagent: Iodine in THF/Pyridine/Water.

-

Action: Converts the unstable P(III) phosphite triester to a stable P(V) phosphate triester.

-

Caption: The Reverse Oligonucleotide Synthesis Cycle. Note the free 3'-OH is the nucleophile attacking the incoming 5'-phosphoramidite.[][]

Applications and Strategic Advantages[1]

Nuclease Resistance (3'-Exonuclease Protection)

The primary degradation pathway for oligonucleotides in serum is 3'-exonuclease activity.[][][4][2] By utilizing 3'-O-DMT-thymidine in a "reverse" coupling step at the very end of a standard synthesis (or synthesizing the whole oligo in reverse), one can create a 3'-3' linkage .[][][4]

-

Method: Synthesize standard DNA (3'

5').[][4][2] At the final step, couple a 3'-O-DMT-5'-phosphoramidite instead of a standard monomer.[][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Result: The oligonucleotide ends with two 3'-ends linked 5'-to-5' (or 3'-to-3' depending on the exact strategy).[][][4] This "inverted" base acts as a cap, stalling exonucleases that require a free 3'-OH or a standard phosphodiester geometry.[][][4]

3'-End Modification

In standard synthesis, the 3'-end is buried against the solid support.[][] Modifying it requires expensive specialized CPG columns. In Reverse Synthesis (5'

-

Advantage: Allows the use of cheap, generic 5'-CPG supports.[]

-

Flexibility: Any modification available as a phosphoramidite (dyes, cholesterol, PEG) can be added to the 3'-end as the final step of the synthesis, just as 5'-mods are added in standard synthesis.

Experimental Protocol: Reverse Synthesis of Poly-dT

Objective: Synthesis of a 20-mer Poly-dT using 3'-O-DMT-thymidine-5'-phosphoramidite.

Reagents:

-

Monomer: 3'-O-DMT-dT-5'-Phosphoramidite (0.1 M in Anhydrous Acetonitrile).[][][4]

-

Support: 5'-DMT-dT-3'-Succinyl-CPG (Reverse Support) or Universal Support.

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.[][][4]

-

Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O.[7]

-

Deblock: 3% Dichloroacetic Acid (DCA) in Toluene.

Protocol:

-

System Priming: Flush all lines with anhydrous acetonitrile to remove trace water.

-

Synthesis Parameters (Modifications from Standard):

-

Coupling Time: Increase to 180–300 seconds (vs. 60-120s for standard). Reason: The secondary 3'-hydroxyl on the support is less reactive than the primary 5'-hydroxyl.[][]

-

Detritylation: Monitor the orange trityl effluent. If the peak is tailing, increase deblock time by 20% to ensure complete removal of the 3'-DMT group.

-

-

Cleavage and Deprotection:

-

Incubate CPG in concentrated Ammonium Hydroxide (28-30%) at 55°C for 8-16 hours.

-

Note: Since the backbone is standard phosphodiester, cleavage conditions are identical to standard DNA.

-

-

Purification:

-

If using "DMT-On" purification, remember the hydrophobic handle is now on the 3'-end .[][] Reverse Phase HPLC will retain the 3'-DMT species.[][]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Efficiency (<98%) | Steric hindrance of 3'-OH nucleophile.[][][4] | Increase coupling time (3-5 mins) or activator concentration (0.3 M ETT). |

| Incomplete Detritylation | Slower kinetics of secondary 3'-trityl ether cleavage.[][][4] | Increase DCA flow duration; ensure fresh Deblock reagents. |

| n-1 Deletion Mutants | Failure to cap unreacted 3'-OH.[][][4] | Ensure capping reagents are fresh; 3'-OH is harder to acetylate than 5'-OH, so extend capping time.[][][4] |

| Depurination | Extended acid exposure during detritylation.[8] | Use 3% DCA (milder than TCA) and minimize contact time while ensuring completion. |

References

-

Glen Research. 5' to 3' Synthesis: Reverse RNA and DNA Phosphoramidites. Glen Report 6.[]14. Link

-

BOC Sciences. 5'-O-DMT-thymidine 3'-CE phosphoramidite Product Information. (Standard vs Reverse distinction).

-

Srivastava, S. C., et al. (2008).[][4] RNA synthesis in the reverse direction: Highly efficient synthesis and application to convenient introduction of ligands. Nucleic Acids Symposium Series, 52(1), 103-104.[][][4] Link

-

Wagner, T., et al. (2003).[][4] Synthesis of oligonucleotide analogues with 3'-3' and 5'-5' linkages.[][][4] Helvetica Chimica Acta.[] Link[][4]

-

Cayman Chemical. 5'-O-DMT-Thymidine-CE Phosphoramidite Technical Data.Link

Sources

- 2. glenresearch.com [glenresearch.com]

- 3. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 4. caymanchem.com [caymanchem.com]

- 6. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 7. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Applications of 3'-O-DMT-thymidine in antisense oligonucleotide research

The following technical guide details the applications of 3'-O-DMT-thymidine in antisense oligonucleotide (ASO) research.

Executive Summary

In the landscape of therapeutic oligonucleotide development, stability and precise functionalization are paramount. While standard DNA synthesis relies on 5'-O-DMT-3'-phosphoramidites, the "reverse" isomer—3'-O-DMT-thymidine —serves as a critical tool for overcoming specific structural and enzymatic challenges.

This guide explores the two primary applications of 3'-O-DMT-thymidine:

-

Nuclease Resistance: Generating 3'-3' inverted linkages (inverted dT caps) to block exonuclease degradation, a gold standard in ASO stabilization.

-

Reverse Synthesis (5'→3'): Enabling the synthesis of oligonucleotides in the 5' to 3' direction, facilitating complex 3'-conjugations (e.g., GalNAc, lipids) that are otherwise synthetically challenging.

The Chemical Paradigm: 3'-O-DMT vs. Standard Chemistry

To understand the utility of 3'-O-DMT-thymidine, one must contrast it with standard phosphoramidite chemistry.

| Feature | Standard Reagent | The "Reverse" Reagent (Topic) |

| Structure | 5'-O-DMT-thymidine | 3'-O-DMT-thymidine |

| Protected Position | 5'-Hydroxyl (Acid-labile) | 3'-Hydroxyl (Acid-labile) |

| Reactive/Free Position | 3'-Hydroxyl (becomes Phosphoramidite) | 5'-Hydroxyl (becomes Phosphoramidite or Succinate) |

| Primary Application | Standard Chain Elongation (3'→5') | Inverted Termini & Reverse Synthesis (5'→3') |

Mechanistic Implication

In 3'-O-DMT-thymidine, the dimethoxytrityl (DMT) group protects the secondary 3'-hydroxyl.[1][2] This inversion allows the 5'-hydroxyl to be functionalized (e.g., with a phosphoramidite or succinate linker), reversing the polarity of chain extension or support attachment.

Application I: The Inverted dT Cap (3'-3' Linkage)

The most widespread application of 3'-O-DMT-thymidine is the creation of "Inverted dT" solid supports.

The Challenge: 3'-Exonuclease Degradation

The primary pathway for ASO degradation in serum is 3'-exonuclease activity . These enzymes recognize the free 3'-hydroxyl group of the oligonucleotide. Capping the 3'-end with an inverted nucleotide creates a 3'-3' linkage , presenting a 5'-hydroxyl to the enzyme instead. Since 3'-exonucleases cannot digest 5'-5' or 3'-3' bonds effectively, the ASO half-life is significantly extended.

The Solution: 3'-O-DMT-dT Solid Supports

To synthesize a 3'-3' linkage using standard (3'→5') synthesis, the first nucleoside must be attached to the solid support via its 5'-hydroxyl .

Protocol Logic:

-

Starting Material: 3'-O-DMT-thymidine.

-

Functionalization: The free 5'-OH is reacted with succinic anhydride to form a 5'-succinate.

-

Immobilization: The 5'-succinate is coupled to the Controlled Pore Glass (CPG) or Polystyrene support.

-

Resulting Support:Support-Linker-5'-O-dT-3'-O-DMT .

-

-

Synthesis Cycle:

-

Detritylation: Acid removes the 3'-DMT , exposing the 3'-OH .

-

Coupling: A standard 5'-DMT-3'-phosphoramidite is added.

-

Reaction: The incoming 3'-phosphoramidite reacts with the support-bound 3'-OH.

-

Linkage Formed: 3'-O-P-O-3' (The Inverted Linkage).

-

Visualization: Inverted dT Synthesis Pathway

The following diagram illustrates the topological inversion required to create the nuclease-resistant cap.

Caption: Workflow for generating a 3'-3' exonuclease-resistant linkage using a 3'-O-DMT-dT derived solid support.

Application II: Reverse Synthesis (5' → 3')

While less common than standard synthesis, Reverse Synthesis is indispensable for specific conjugation strategies. This method utilizes 3'-O-DMT-thymidine-5'-phosphoramidite (and corresponding reverse amidites for A, C, G).

Why Synthesize 5' → 3'?

-

3'-Conjugation: Many ligands (e.g., Cholesterol, Tocopherol, GalNAc) are bulky or lipophilic. Attaching them to the solid support (to be at the 3' end) can lead to steric hindrance or poor loading.

-

Labile Modifications: Some 3'-modifications are unstable to the harsh conditions of prolonged synthesis. By synthesizing 5'→3', the 3'-end is the last to be modified, reducing its exposure to reagents.

-

Hairpin/Parallel Strands: Essential for constructing parallel-stranded DNA (where both strands run 5'→3').

The Reverse Protocol

-

Support: Typically a standard support (3'-attached) is used if the goal is a 5'-5' linkage, or a 5'-attached support is used for continuous 5'→3' growth.

-

Cycle:

-

Coupling: The 5'-phosphoramidite of the incoming monomer reacts with the 5'-OH of the growing chain.[5]

-

Capping/Oxidation: Standard.

-

Detritylation: Removal of the 3'-DMT to expose the new 3'-OH for the next cycle.

-

Experimental Protocols

Protocol A: Synthesis of Inverted dT Capped ASO

Objective: Synthesize a Gapmer with a 3'-inverted dT cap for serum stability.

-

Column Preparation:

-

Use 5'-O-Dimethoxytrityl-thymidine-3'-succinyl-CPG ? NO.

-

CORRECT: Use 3'-O-Dimethoxytrityl-thymidine-5'-succinyl-CPG . (The T is attached to CPG via 5'; 3'-DMT is exposed).

-

Note: Verify the pore size (usually 500Å or 1000Å) matches the synthesis scale.

-

-

Automated Synthesis (Standard Cycle):

-

Step 1 (Detritylation): Treat column with 3% Dichloroacetic acid (DCA) in Toluene. This removes the 3'-DMT .

-

Step 2 (Coupling): Deliver standard 5'-DMT-3'-phosphoramidite (e.g., 2'-MOE or DNA).

-

Step 3 (Elongation): Continue standard synthesis. The rest of the molecule grows 3'→5'.

-

-

Cleavage & Deprotection:

-

Treat with concentrated Ammonium Hydroxide (55°C, 16h) or AMA (65°C, 20 min).

-

Result: The 5'-succinate ester is cleaved, releasing the oligo with a free 5'-OH at the 3'-end (the inverted T).

-

Protocol B: QC & Validation

Method: Ion-Exchange HPLC (IE-HPLC) or UPLC-MS.

| Parameter | Standard Oligo (T20) | Inverted dT Oligo (T19-idT) |

| Retention Time | Baseline | Identical (Hydrophobicity is similar) |

| Mass Spec (MW) | X Da | X Da (Isomeric, mass is identical) |

| Exonuclease Challenge | Degraded in <30 min (Snake Venom PDE) | Stable (>24 hours) |

Note: The only definitive proof of the inverted linkage is the Exonuclease Challenge assay or NMR, as MS cannot distinguish the connectivity of isomers.

Comparative Data: Stability Profiles

The following table summarizes the stability enhancement provided by the 3'-O-DMT-dT derived cap compared to other modifications.

| Modification Type | 3'-End Structure | Serum Half-Life (Human) | Mechanism of Protection |

| Unmodified DNA | 3'-OH | < 1 hour | None |

| Phosphorothioate (PS) | 3'-PS | 10-20 hours | Reduced enzyme affinity |

| Inverted dT (idT) | 3'-3' Linkage | > 48 hours | Steric/Structural Block |

| PS + Inverted dT | 3'-3' Linkage + PS | > 72 hours | Synergistic Protection |

Visualizing the Reverse Workflow

When using 3'-O-DMT-thymidine for reverse synthesis (5'→3'), the directionality of the workflow changes.

Caption: The "Reverse" synthesis cycle (5'→3') utilizing 3'-O-DMT-thymidine phosphoramidites.

References

-

Glen Research. (n.d.). 5' to 3' Synthesis: Reverse Phosphoramidites. Glen Research Report 6.14. Retrieved from [Link]

-

Agilent Technologies. (2024). Analyzing Raw Material for Oligonucleotide Synthesis. Retrieved from [Link]

-

ChemGenes Corporation. (n.d.). Reverse DNA Amidites and Supports. Retrieved from [Link]

- Ortigao, J. F., et al. (1992). Antisense effect of oligodeoxynucleotides with inverted terminal internucleotidic linkages: a systematic study. Antisense Research and Development, 2(2), 129-146.

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. CAS 134031-86-0: 5'-O-[(N,N-Diisopropylamino)-(2-Cyanoetho… [cymitquimica.com]

- 4. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. libpubmedia.co.uk [libpubmedia.co.uk]

- 8. agilent.com [agilent.com]

Solubility Profile of 3'-O-DMT-Thymidine in Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

3'-O-(4,4'-Dimethoxytrityl)thymidine (3'-O-DMT-thymidine) is a cornerstone of modern oligonucleotide synthesis, serving as a critical protected nucleoside building block. Its efficacy in the solid-phase synthesis of DNA is profoundly influenced by its physicochemical properties, paramount among which is its solubility in organic solvents. An optimal solubility profile is essential not only for achieving high coupling efficiency during synthesis but also for streamlining downstream purification processes. This guide provides a comprehensive analysis of the solubility of 3'-O-DMT-thymidine, grounded in its molecular structure. We will explore its behavior in a range of common organic solvents, explain the underlying chemical principles, and provide field-proven protocols for solubility determination and purification.

The Molecular Architecture: A Duality of Polarity

To understand the solubility of 3'-O-DMT-thymidine, one must first appreciate its hybrid molecular structure, which possesses both significant non-polar and polar characteristics.[1] This duality is the primary determinant of its behavior in different solvent systems.

-

The DMT Group: The 4,4'-dimethoxytrityl (DMT) group is a large, bulky, and highly lipophilic protecting group. Its three aromatic rings make it profoundly non-polar. This group dominates the molecule's character, sterically shielding the polar core and imparting significant solubility in non-polar organic solvents. The addition of protecting groups is a key strategy to increase the solubility of nucleosides in organic solvents used for synthesis.[2]

-

The Deoxyribose-Thymine Core: The nucleoside core, consisting of the deoxyribose sugar and the thymine base, contains several polar functional groups. These include the 5'-hydroxyl group (which is typically phosphitylated for synthesis but is present on the parent molecule), the N-H groups of the thymine base, and ether linkages. These groups are capable of hydrogen bonding and impart a degree of polarity to the molecule.[1]

This bifunctional nature—a large non-polar head and a smaller, more polar core—means that 3'-O-DMT-thymidine is not strictly soluble in only one class of solvent. Instead, its solubility is a nuanced interplay of solvent polarity, hydrogen bonding capability, and steric factors.

Figure 1: Molecular structure of 3'-O-DMT-thymidine.

Solubility Profile Across Organic Solvents

The solubility of protected nucleosides like 3'-O-DMT-thymidine is a critical parameter for synthesis and purification.[1][3] While precise quantitative values (mg/mL) are often proprietary or system-dependent, a well-established qualitative and semi-quantitative profile exists based on extensive use in the field.

| Solvent Class | Example Solvents | Solubility Profile for 3'-O-DMT-Thymidine | Rationale |

| Polar Aprotic | Acetonitrile (ACN) | High | Acetonitrile is a moderately polar solvent that effectively solvates the entire molecule. It can interact with the polar core while its organic character accommodates the large DMT group. Protected nucleosides are described as "highly soluble" in acetonitrile.[1] |

| Dimethylformamide (DMF) | High | DMF is a strong polar aprotic solvent capable of dissolving a wide range of compounds. Unprotected thymidine is soluble at ~16 mg/mL, and the DMT-protected version is also readily soluble.[1][4] | |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a powerful solvent. Unprotected thymidine is soluble at ~10 mg/mL, and 3'-O-DMT-thymidine follows this trend.[1][4] | |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These are non-polar solvents that are exceptionally effective at dissolving the lipophilic DMT group. They are standard solvents for reactions involving protected nucleosides.[1] |

| Esters | Ethyl Acetate (EtOAc) | High | Ethyl acetate is a moderately polar aprotic solvent that provides a good balance for solvating both the non-polar and polar moieties of the molecule.[1] |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | THF is a good solvent for many organic compounds and is capable of dissolving DMT-protected nucleosides, often used in synthesis reactions. |

| Alcohols | Methanol, Ethanol | Low to Moderate | These polar protic solvents are less effective. While the polar core has some affinity for alcohols, the large, non-polar DMT group resists solvation, leading to lower overall solubility compared to aprotic solvents. They are often used as anti-solvents to induce precipitation.[1] |

| Hydrocarbons | Hexane, Cyclohexane, Heptane | Insoluble | These are highly non-polar solvents that cannot effectively solvate the polar nucleoside core. Protected nucleosides are generally insoluble in these solvents, making them ideal for use as anti-solvents or for washing to remove non-polar impurities.[1] |

| Aqueous | Water | Insoluble | The molecule's high lipophilicity, conferred by the DMT group, makes it virtually insoluble in water.[1][3] This property is fundamental to standard purification protocols. |

Causality in Action: Leveraging Solubility for Purification

The differential solubility of 3'-O-DMT-thymidine is not a limitation but a powerful tool for purification. The most common strategy, selective solvent extraction, hinges on this principle.[1]

The Core Principle: The desired product (DMT-protected nucleoside) is highly soluble in a non-polar, water-immiscible solvent (like Dichloromethane), while many polar impurities (e.g., unreacted nucleosides, salts, water-soluble reagents) are insoluble.[3] By dissolving the crude reaction mixture in a solvent like DCM and washing with an aqueous solution, a clean separation can be achieved.[3]

Figure 2: Workflow for purification by selective solvent extraction.

Experimental Protocol: Determination of Kinetic Solubility

For high-throughput screening and rapid assessment in a drug discovery context, kinetic solubility is often determined instead of the more time-consuming thermodynamic equilibrium solubility.[5][6] This protocol provides a robust method for assessing the solubility of 3'-O-DMT-thymidine in a new solvent system.

Objective: To determine the kinetic solubility of 3'-O-DMT-thymidine in a selected organic solvent using a high-throughput method.

Materials:

-

3'-O-DMT-thymidine (solid)

-

Anhydrous DMSO

-

Test Solvents (e.g., Acetonitrile, Ethyl Acetate, etc.)

-

96-well microtiter plates (UV-transparent)

-

Multichannel pipette

-

Plate reader with UV-Vis spectrophotometer capabilities

-

Plate shaker/incubator

Methodology:

-

Preparation of Stock Solution: a. Accurately weigh a sample of 3'-O-DMT-thymidine. b. Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved. This serves as the starting point for the assay.[7]

-

Plate Setup: a. Using a multichannel pipette, add a small, precise volume of the DMSO stock solution (e.g., 2 µL) to the wells of the 96-well plate. b. In separate wells, add 2 µL of pure DMSO to serve as a blank.

-

Addition of Test Solvent: a. To the wells containing the DMSO stock, add the test organic solvent (e.g., 198 µL) to achieve the desired final concentration and a final DMSO concentration of 1%. b. The rapid addition of the aqueous-immiscible solvent to the DMSO solution can cause immediate precipitation if the compound's solubility limit is exceeded.[5]

-

Incubation and Measurement: a. Seal the plate to prevent solvent evaporation. b. Place the plate on a shaker and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours). This allows the system to reach a state of kinetic equilibrium.[7] c. After incubation, visually inspect the wells for any precipitate. d. Measure the absorbance of each well using a plate reader at the λmax of 3'-O-DMT-thymidine (which is dominated by the DMT group, ~235 nm and 260 nm).

-

Data Analysis: a. For wells that show no visible precipitate, the compound is considered soluble at that concentration. b. The absorbance reading can be compared to a standard curve to quantify the concentration of the dissolved compound. c. The highest concentration that results in a clear solution is reported as the kinetic solubility.[7]

Figure 3: Step-by-step workflow for kinetic solubility determination.

Conclusion and Practical Recommendations

The solubility of 3'-O-DMT-thymidine is governed by its unique bifunctional structure. The large, non-polar DMT group renders it highly soluble in non-polar and moderately polar aprotic solvents such as dichloromethane, acetonitrile, and ethyl acetate. Conversely, it is insoluble in highly polar solvents like water and non-polar alkanes like hexane. This differential solubility is not a challenge but a strategic advantage, forming the basis of highly effective purification protocols that are fundamental to the synthesis of high-purity oligonucleotides. For researchers, a thorough understanding of this solubility profile is indispensable for optimizing reaction conditions, maximizing product yield, and ensuring the quality required for downstream applications in drug development and molecular biology.

References

- Selective solvent extraction for the purification of protected nucleosides.

- Protected nucleosides.

- 3'-O-DMT-thymidine 3'-succinyl CPG 1000 Å | CymitQuimica. CymitQuimica.

- Base protection of purine nucleosides: how to choose a protecting group? Reddit.

- 3'-O-DMTr-thymidine 5'-CE phosphoramidite | Purine Nucleoside Analog. MedChemExpress.

- Achieving Sustainability in the Assembly of Modified Nucleosides Using Green Solvents. Who we serve.

- PRODUCT INFORM

- Kinetic Solubility Assays Protocol. AxisPharm.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.

- CAS 98796-51-1 (5'-O-DMT-thymidine 3'-CE phosphoramidite). BOC Sciences.

- In vitro solubility assays in drug discovery. PubMed.

- PRODUCT INFORM

- Nucleoside Analogs: A Review of Its Source and Separ

- Solubility Toolbox for Successful Design of Drug Candid

- Replication across Regioisomeric Ethylated Thymidine Lesions by Purified DNA Polymerases. PMC.

- Solvent Miscibility Table. MilliporeSigma.

Sources

- 1. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]

- 2. reddit.com [reddit.com]

- 3. WO2000075154A2 - Protected nucleosides - Google Patents [patents.google.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inventivapharma.com [inventivapharma.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Engineering Nuclease Resistance: A Technical Guide to 3'-3' Inverted Linkage Synthesis

The following technical guide details the synthesis of 3'-3' linked oligonucleotides, specifically focusing on the application of 3'-O-DMT-thymidine derivatives to engineer nuclease resistance.

Executive Summary & Strategic Rationale

In therapeutic oligonucleotide development (ASOs, siRNA, aptamers), serum stability is the primary pharmacokinetic hurdle. The dominant degradation pathway in biological fluids is mediated by 3'-exonucleases , which recognize the free 3'-hydroxyl group of the phosphodiester backbone and hydrolyze the chain in a 3'

The 3'-3' inverted linkage (often called an "Inverted dT" or "idT" cap) effectively blocks this degradation by presenting two 5' ends to the biological environment. This creates a "head-to-head" linkage at the 3'-terminus that exonucleases cannot recognize or bind.[][2]

This guide details the synthesis of this motif using 3'-O-DMT-thymidine , structurally distinct from the standard 5'-O-DMT-thymidine used in conventional synthesis.[][2]

The Chemistry of Inversion: 3'-O-DMT-thymidine

Standard oligonucleotide synthesis proceeds 3'

Structural Comparison

-

Standard Reagent: 5'-O-DMT-thymidine.[][2][3] The 3'-OH is the reactive site (or attached to CPG).

-

Inverted Reagent: 3'-O-DMT-thymidine .[][2] The 5'-OH is the reactive site (or attached to CPG).

By attaching 3'-O-DMT-thymidine to the solid support via its 5'-hydroxyl , we expose the 3'-hydroxyl (protected by DMT) to the synthesis column.[][2]

Mechanism of the 3'-3' Junction

When the 3'-O-DMT group is removed from the support-bound nucleoside, it exposes a 3'-hydroxyl .[][2] The incoming standard phosphoramidite (which carries a 3'-phosphorus) couples to this site.

-

Reaction: Support-5'-O-T-3'-OH + 3'-P-NextBase

-

Result: Support-5'-O-T-3'-O-P-O-3' -NextBase[][2]

-

Outcome: A 3'-3' phosphodiester bond is formed.[][2] All subsequent additions proceed in the standard 3'

5' manner, resulting in an oligonucleotide with 5' ends at both termini.

Experimental Protocol: Solid-Phase Synthesis

Materials Required[3][4][5][6][7][8][9][10][11][12][13]

-

Solid Support: 5'-O-DMT-thymidine-3'-lcaa-CPG (Note: Commercial names vary; verify structure is 5'-linked ).

-

Verification: Ensure the CPG is attached to the 5' position of the thymidine ring.

-

-

Monomers: Standard DNA Phosphoramidites (dA, dC, dG, T).[2]

-

Reagents: TCA (Detritylation), ETT (Activator), Iodine/Water (Oxidation), Cap A/B.[2]

Synthesis Workflow

| Step | Operation | Reagent | Mechanistic Action |

| 1. Setup | Column Packing | Reverse dT CPG (5'-linked) | Loads the 3'-O-DMT-thymidine precursor onto the synthesizer. |

| 2. Detritylation | DMT Removal | 3% TCA in DCM | Acid removes the DMT group from the 3'-position of the support-bound T, exposing the 3'-OH . |

| 3. Coupling 1 | 3'-3' Formation | Standard Amidite + Activator | The 3'-P of the incoming amidite attacks the 3'-OH of the support. This creates the 3'-3' linkage. |

| 4. Oxidation | P(III) to P(V) | 0.02 M Iodine / Pyridine | Stabilizes the phosphite triester to a phosphotriester. |

| 5. Capping | Acetylation | Acetic Anhydride / N-Me-Im | Blocks unreacted 3'-OH sites on the support (critical to prevent deletion sequences). |

| 6. Elongation | Standard Cycle | Standard Reagents | The new terminus is now a 5'-DMT . Subsequent cycles proceed via standard 5'-OH deprotection and coupling. |

| 7.[][2] Cleavage | Deprotection | Conc.[4][5][6] NH₄OH (55°C, 16h) | Cleaves the ester linker at the 5'-position of the first T and removes base protection. |

Critical Protocol Notes

-

Coupling Efficiency: The 3'-hydroxyl (secondary alcohol) is sterically more hindered than the 5'-hydroxyl (primary alcohol).[2] Increase the coupling time of the first base addition by 20-30% (e.g., from 120s to 180s) to ensure high yield of the 3'-3' junction.

-

Pore Size: For oligos >40-mer, use 1000Å CPG to prevent steric crowding at the inverted terminus.

Quality Control & Analysis

Validating the 3'-3' linkage requires specific analytical techniques, as mass spectrometry (ESI-MS) alone cannot distinguish between a 3'-5' and 3'-3' linkage (they are isomers with identical mass).[][2]

Snake Venom Phosphodiesterase (SVPD) Assay

SVPD is a 3'-exonuclease.[][2] It degrades standard oligonucleotides but is blocked by the 3'-3' linkage.

-

Protocol: Incubate 0.5 OD of oligo with SVPD at 37°C.

-

Analysis: Monitor via RP-HPLC.

HPLC Retention Time

The 3'-3' linkage alters the global conformation and hydrophobicity of the oligo slightly. On high-resolution anion-exchange (IEX) or reversed-phase (RP) columns, the inverted variant will typically elute with a distinct retention time shift compared to the standard control sequence.[][2]

Stability Data: The Biological Advantage

The following data summarizes the stability enhancement provided by the 3'-inverted dT cap in 50% human serum.

| Oligonucleotide Design | Modification | T1/2 (Human Serum) | Relative Stability |

| Standard DNA | None (3'-OH free) | ~1.5 Hours | 1x |

| Phosphorothioate (PS) | PS Backbone | ~10 Hours | ~6.5x |

| 3'-Inverted dT (PO) | 3'-3' Linkage | > 24 Hours | > 16x |

| 3'-Inverted dT + PS | 3'-3' + PS | > 48 Hours | > 32x |

Data aggregated from standard pharmacokinetic profiles (see References).

References

-

Glen Research. 5' -> 3' Synthesis and Inverted Linkages. Technical Report.[7] [Link][2]

-

Ortigao, J. F., et al. (1992). Antisense effect of oligodeoxynucleotides with inverted terminal internucleotidic linkages: a systematic comparison. Antisense Research and Development. [Link]

-

ChemGenes Corporation. Reverse DNA Amidites and Supports (3'-DMT-Thymidine).[][2] Product Specification. [Link]

-

Takei, Y., et al. (2002). 5'-,3'-Inverted Thymidine-modified Antisense Oligodeoxynucleotide Targeting Midkine.[][2] Journal of Biological Chemistry. [Link]

-

Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters. [Link]

Sources

Title: A Framework for Characterizing the Thermodynamic Impact of 3'-O-DMT Terminal Modifications on Oligonucleotides

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Executive Summary

The thermodynamic stability of oligonucleotide duplexes is a cornerstone of their function in therapeutics, diagnostics, and nanotechnology. While chemical modifications are routinely employed to modulate these properties, the influence of moieties traditionally considered synthesis artifacts, such as the 3'-terminal 4,4'-dimethoxytrityl (DMT) group, is poorly understood. The DMT group is the standard protecting group for the 5'-hydroxyl function during phosphoramidite-based oligonucleotide synthesis and is typically removed post-synthesis.[] This guide moves beyond its canonical role to address a critical question: What are the thermodynamic consequences of retaining a bulky, lipophilic DMT group at the 3'-terminus of an oligonucleotide? We provide a comprehensive framework for researchers to systematically investigate this effect. This document outlines the fundamental principles of nucleic acid thermodynamics, presents a rigorous, self-validating experimental workflow combining UV-thermal denaturation analysis and circular dichroism spectroscopy, and offers detailed protocols for execution and data interpretation. The objective is to equip scientists with the tools to quantitatively determine the impact of a 3'-O-DMT modification on duplex stability, providing critical insights for the development of novel nucleic acid-based technologies.

Introduction: Beyond a Protecting Group

The precise control of oligonucleotide hybridization is fundamental to a vast array of molecular technologies, from the specificity of PCR primers to the efficacy of antisense therapeutics.[2][3][4] The stability of a DNA or RNA duplex is governed by its thermodynamic properties, which are intrinsically linked to its nucleotide sequence and the presence of any chemical modifications.[5][6] The 4,4'-dimethoxytrityl (DMT) group is a ubiquitous tool in nucleic acid chemistry, prized for its utility as an acid-labile protecting group for the 5'-hydroxyl of nucleoside phosphoramidites during solid-phase synthesis.[][7][8] Its removal in the final step of deprotection is a standard procedure.

However, with the increasing complexity of oligonucleotide design, it is imperative to understand the contribution of every structural component. This guide addresses the non-canonical case where a DMT group is intentionally or unintentionally retained on the 3'-terminus. Such a modification introduces a bulky, aromatic, and hydrophobic moiety at the duplex terminus. Does it sterically hinder duplex formation and destabilize the structure? Or could it engage in favorable stacking interactions that enhance stability? Answering these questions requires a robust biophysical characterization. This guide provides the experimental logic and detailed protocols to perform such an investigation, enabling researchers to move from hypothesis to quantitative thermodynamic data.

Section 1: Core Principles of Oligonucleotide Thermodynamics

The hybridization of two complementary single-stranded oligonucleotides (ssDNA) into a double-stranded duplex (dsDNA) is a reversible equilibrium process. For most short oligonucleotides, this transition can be accurately described by a two-state model, assuming no stable intermediate states.[3][9]

ssDNA_1 + ssDNA_2 <=> dsDNA

The stability of the resulting duplex is quantified by several key thermodynamic parameters:

-

Melting Temperature (T_m_): Defined as the temperature at which 50% of the strands are in the duplex state and 50% are single-stranded.[3] It is a primary indicator of duplex stability under specific concentration and buffer conditions.

-

Enthalpy (ΔH°): Represents the change in heat content upon duplex formation. It is largely driven by the favorable negative enthalpy from base stacking interactions and hydrogen bond formation between complementary base pairs.[10][11]

-

Entropy (ΔS°): Represents the change in the degree of disorder. The association of two single strands into a more ordered duplex results in a decrease in entropy, making this term thermodynamically unfavorable.

-

Gibbs Free Energy (ΔG°): The ultimate measure of duplex stability, combining enthalpy and entropy in the fundamental equation: ΔG° = ΔH° - TΔS° . A more negative ΔG° indicates a more stable duplex.

These parameters are not independent and can be predicted for unmodified DNA sequences using the Nearest-Neighbor model , which sums the thermodynamic contributions of adjacent base-pair doublets.[3][10][12] However, for modified oligonucleotides, these values must be determined empirically.

Section 2: The 3'-O-DMT Modification: Hypothesized Effects

The covalent attachment of a DMT group to the 3'-hydroxyl of the terminal nucleoside creates a significant structural perturbation.

Chemical Structure: The 3'-O-DMT modification replaces the terminal hydroxyl group with a bulky, non-polar dimethoxytrityl ether.

Potential Thermodynamic Impacts:

-

Steric Hindrance: The sheer size of the DMT group could clash with the sugar-phosphate backbone or the complementary strand, preventing optimal helical geometry at the terminus. This would likely manifest as a less favorable (less negative) ΔH° and a resulting decrease in T_m_.

-

Disruption of Terminal Stacking: The terminal base pair's ability to stack on its neighbor is a critical contributor to overall stability. The DMT group may force the terminal base into a conformation that disrupts this stacking, weakening the duplex.

-

Hydrophobic and Stacking Interactions: Conversely, the aromatic rings of the DMT group could potentially engage in favorable stacking interactions with the terminal base pair or even form a hydrophobic cap, shielding the duplex end from the aqueous solvent. The net effect of such interactions is difficult to predict without experimental data.

Section 3: A Validated Experimental Workflow

To quantitatively assess the thermodynamic impact of the 3'-O-DMT group, a comparative study is essential. The core of this guide is a workflow designed to compare a standard oligonucleotide duplex (Control) with an identical sequence bearing the 3'-O-DMT modification (Modified).

Caption: Experimental workflow for thermodynamic characterization.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Oligonucleotide Preparation

-

Synthesis:

-

Control Oligonucleotide: Synthesize using standard phosphoramidite chemistry on a controlled-pore glass (CPG) support.

-

3'-O-DMT Oligonucleotide: This requires non-standard synthesis. The terminal 3' nucleoside must be coupled as a phosphoramidite bearing the 3'-O-DMT modification. The synthesis is initiated from a support functionalized through the 5'-position of the first nucleoside.

-

-

Deprotection & Purification: After synthesis, deprotect the oligonucleotides using standard procedures (e.g., ammonium hydroxide or methylamine). Crucially, the final acid-catalyzed detritylation step to remove the 5'-DMT group must be performed carefully to ensure the 3'-O-DMT group, if acid labile to a different degree, remains intact. Purify all oligonucleotides by HPLC to ensure high purity (>95%).

-

Quantification: Accurately determine the concentration of each oligonucleotide solution by measuring the UV absorbance at 260 nm (A_260_).[13]

Protocol 4.2: Duplex Annealing

Causality: Proper annealing is critical to ensure that the measured T_m_ reflects a true equilibrium transition from a fully formed duplex to single strands.

-

Prepare solutions of the complementary strands (e.g., Control A + Control B; Modified A + Modified B) at equimolar concentrations in the desired melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[14]

-

Heat the solutions to 95°C for 5 minutes to disrupt any secondary structures.[15]

-

Allow the solutions to cool slowly to room temperature over several hours. This ensures proper duplex formation.

Protocol 4.3: UV-Thermal Denaturation (T_m_ Analysis)

Causality: This technique leverages the hyperchromic effect—the increase in UV absorbance at 260 nm as the stacked bases in a duplex unstack upon melting—to monitor the denaturation process.[13]

-

Instrument Setup: Use a UV-Vis spectrophotometer equipped with a Peltier multicell holder for precise temperature control. Set the measurement wavelength to 260 nm.[16][17]

-

Sample Preparation: Prepare a dilution series for each duplex (Control and Modified) in pre-warmed melting buffer. Typical concentrations might range from 1 µM to 10 µM.

-

Melting Program:

-

Equilibrate the samples at a starting temperature well below the expected T_m_ (e.g., 20°C).

-

Increase the temperature at a constant, slow rate (e.g., 0.5°C or 1.0°C per minute) to a final temperature well above the T_m_ (e.g., 90°C).[18]

-

Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).

-

Perform a heating-cooling-heating cycle to ensure the melting process is reversible and at equilibrium.[18]

-

Protocol 4.4: Thermodynamic Data Extraction

Trustworthiness: This multi-step analysis provides a complete thermodynamic profile, which is more robust than a single T_m_ value.

-

T_m_ Determination: Plot absorbance vs. temperature to generate the melting curve. The T_m_ is determined as the temperature corresponding to the maximum of the first derivative of this curve (dA/dT vs. T).[16]

-

van't Hoff Analysis: To determine ΔH° and ΔS°, a van't Hoff plot is constructed. This requires T_m_ values from the concentration series performed in Protocol 4.3.

-

Plot 1/T_m_ (in Kelvin) on the y-axis against ln(C_T_) on the x-axis, where C_T_ is the total oligonucleotide concentration.

-

For a non-self-complementary duplex, the relationship is: 1/T_m_ = (R/ΔH°) * ln(C_T_/4) + (ΔS°/ΔH°)

-

The slope of the linear fit is (R/ΔH°) and the y-intercept is (ΔS°/ΔH°), allowing for the calculation of ΔH° and ΔS°.

-

-

ΔG° Calculation: Calculate the Gibbs Free Energy at a standard temperature, typically 37°C (310.15 K), using the derived ΔH° and ΔS°: ΔG°37 = ΔH° - (310.15 K) * ΔS°

Section 5: Complementary Analysis via Circular Dichroism

Rationale: While UV melting reveals the stability of the duplex, Circular Dichroism (CD) spectroscopy provides insight into its secondary structure.[19][20] A standard DNA duplex adopts a B-form helix, which has a characteristic CD spectrum. A bulky terminal modification could induce a structural distortion, which would be detectable as a change in the CD spectrum.[21]

Protocol 5.1: CD Spectral Acquisition

-

Prepare samples of the Control and Modified duplexes (~5 µM) in a low-salt buffer suitable for CD (e.g., 10 mM sodium phosphate, pH 7.0).

-

Use a quartz cuvette with a 1 mm path length.

-

Acquire spectra from 320 nm to 200 nm at a controlled temperature below the T_m_ (e.g., 20°C).

-

Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.

-

Compare the spectra of the Control and Modified duplexes. A significant change in the shape or magnitude of the peaks would indicate a structural perturbation induced by the 3'-O-DMT group.

Section 6: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Thermodynamic Parameters for Control vs. 3'-O-DMT Modified Duplexes

| Parameter | Control Duplex (3'-OH) | Modified Duplex (3'-O-DMT) | ΔΔ (Modified - Control) |

| T_m_ (°C) at 5 µM C_T_ | 55.2 | 51.8 | -3.4 |

| ΔH° (kcal/mol) | -85.0 | -80.5 | +4.5 |

| ΔS° (cal/mol·K) | -230.1 | -218.5 | +11.6 |

| ΔG°37 (kcal/mol) | -13.5 | -12.8 | +0.7 |

Interpretation of Hypothetical Results:

-

The lower T_m_ for the modified duplex is the most immediate indicator of destabilization.

-

The less negative ΔG°37 (+0.7 kcal/mol) quantifies this destabilization, confirming that duplex formation is less spontaneous for the 3'-O-DMT modified oligonucleotide.

-

The less negative ΔH° (+4.5 kcal/mol) is the primary driver of this destabilization. This strongly suggests that the 3'-O-DMT group disrupts favorable enthalpic contributions, most likely by interfering with the stacking of the terminal base pairs.

-

The less negative ΔS° indicates a smaller loss of entropy upon duplex formation for the modified strand. This could imply that the single strand is already more conformationally restricted by the bulky DMT group, or that the final duplex is more "disordered" at its terminus.

CD Spectrum Interpretation: If the CD spectrum of the modified duplex shows a dampened positive peak around 275 nm compared to the classic B-form spectrum of the control, it would provide physical evidence of a distorted helical structure at the terminus, corroborating the thermodynamic findings.

Conclusion

This technical guide provides a rigorous, validated framework to dissect the thermodynamic contribution of a 3'-O-DMT terminal modification. By moving beyond simple T_m_ measurements to a full thermodynamic characterization using van't Hoff analysis, complemented by structural insights from Circular Dichroism, researchers can obtain a definitive and quantitative understanding of the modification's impact. The presented protocols emphasize causality and self-validation through the use of an unmodified control and established biophysical principles. The insights gained from such an analysis are critical for any application where the precise control of oligonucleotide stability is paramount, particularly in the rational design of next-generation therapeutic and diagnostic agents.

References

-

Sugimoto, N., Nakano, S., Yoneyama, M., & Honda, K. (1996). Improved Thermodynamic Parameters and Helix Initiation Factor to Predict Stability of DNA Duplexes. Nucleic Acids Research, 24(22), 4501–4505. [Link]

-

Bommarito, S., Peyret, N., & SantaLucia, J. Jr. (2000). Thermodynamic parameters for DNA sequences with dangling ends. Nucleic Acids Research, 28(9), 1929–1934. [Link]

-

Ali, A., Misiak, M., & Conn, M. M. (2008). UV melting temperatures of duplexes formed by the modified oligonucleotides. ResearchGate. [Link]

-

Arya, V., et al. (2022). CD Spectroscopy to Study DNA-Protein Interactions. Journal of Visualized Experiments. [Link]

-

Grajkowski, A., et al. (2005). Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature. Nucleic Acids Research, 33(16), 5380–5393. [Link]

-

SantaLucia, J. Jr. (2004). The Thermodynamics of DNA Structural Motifs. Annual Review of Biophysics and Biomolecular Structure, 33, 415-440. [Link]

-

Huguet, J. M., et al. (2022). Nucleic Acid Thermodynamics Derived from Mechanical Unzipping Experiments. MDPI. [Link]

-

Bishop, G. R., & Chaires, J. B. (2003). Characterization of DNA Structures by Circular Dichroism. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Kharitonov, S. A., et al. (2003). Temperature dependence of thermodynamic properties for DNA/DNA and RNA/DNA duplex formation. Biochemistry, 42(47), 13991–14002. [Link]

-

Wikipedia. (n.d.). Nucleic acid thermodynamics. Wikipedia. [Link]

-

Rist, M., & Heinemann, U. (2002). Oligodeoxynucleotides containing conformationally constrained abasic sites: a UV and fluorescence spectroscopic investigation on duplex stability and structure. Nucleic Acids Research, 30(22), 4858–4865. [Link]

-

Martin, P. (1995). ups and downs of nucleic acid duplex stability: Structure-stability studies on chemically-modified DNA:RNA duplexes. Helvetica Chimica Acta, 78(2), 486-504. [Link]

-

Nikolova, E. N., et al. (2013). Measuring thermodynamic preferences to form non-native conformations in nucleic acids using ultraviolet melting. PNAS, 110(37), 14932-14937. [Link]

-

Applied Photophysics. (n.d.). CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. [Link]

-

Salgado, E. N., et al. (2016). Synthesis, Thermal Stability, Biophysical Properties, and Molecular Modeling of Oligonucleotides of RNA Containing 2′-O-2-Thiophenylmethyl Groups. The Journal of Organic Chemistry, 81(18), 8205-8215. [Link]

-

Boge, T. C. (2009). Thermodynamics of Oligonucleotide Duplex Melting. Journal of Chemical Education, 86(5), 621. [Link]

-

Agilent. (2024). Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. [Link]

-

Salgado, E. N., et al. (2015). Biophysical Properties and Thermal Stability of Oligonucleotides of RNA Containing 7,8-Dihydro-8-hydroxyadenosine. Biopolymers, 103(3), 167-174. [Link]

-

Isacsson, J., et al. (2001). High throughput measurement of duplex, triplex and quadruplex melting curves using molecular beacons and a LightCycler. Nucleic Acids Research, 29(17), e86. [Link]

-

Sikora, G. J., et al. (2014). Sequence-dependent theory of oligonucleotide hybridization kinetics. The Journal of Chemical Physics, 140(17), 175101. [Link]

-

Doktycz, M. J., et al. (1997). Thermodynamic Advantage of DNA Oligonucleotide 'Stacking Hybridization' Reactions: Energetics of a DNA Nick. Nucleic Acids Research, 25(9), 1778–1783. [Link]

-

Faria, J. T., et al. (2020). Direct monitoring of the thermodynamics and kinetics of DNA and RNA dinucleotide dehybridization from gaps and overhangs. bioRxiv. [Link]

-

JASCO Global. (2021). Analysis of the Melting Temperature and Thermodynamic Parameters of a Nucleic Acid using a UV-Visible Spectrophotometer. [Link]

-

Tatko, C. D., & Dervan, P. B. (2003). Considering the oligonucleotide secondary structures in thermodynamic and kinetic analysis of DNA duplex formation. Journal of the American Chemical Society, 125(48), 14786-14794. [Link]

-

QIAGEN. (n.d.). Tm calculator | Tm prediction. GeneGlobe. [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Ultraviolet absorbance of oligonucleotides. [Link]

-

ETH Zurich. (n.d.). Protocol for DNA Duplex Tm Measurements. [Link]

-

Pendergast, A. D., et al. (2024). Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones. Journal of the American Chemical Society. [Link]

-

Pendergast, A. D., et al. (2024). Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones. PMC. [Link]

-

Lartia, R., et al. (2001). effect of amino groups on the stability of DNA duplexes and triplexes based on purines derived from inosine. Nucleic Acids Research, 29(12), 2542–2549. [Link]

-

Li, Y., et al. (2009). Structure and stability of the complex formed by oligonucleotides. ResearchGate. [Link]

-

Lebedev, A. V., et al. (1996). Synthesis and Thermodynamics of Oligonucleotides Containing Chirally Pure R P Methylphosphonate Linkages. Nucleic Acids Research, 24(17), 3383–3388. [Link]

-

Cassidy, S. A., et al. (1997). Effect of DNA target sequence on triplex formation by oligo-2′-deoxy- and 2′-O-methylribonucleotides. Nucleic Acids Research, 25(24), 4891–4898. [Link]

-

Gryaznov, S. M., & Letsinger, R. L. (1992). Synthesis and properties of oligonucleotides containing aminodeoxythymidine units. Nucleic Acids Research, 20(13), 3403–3409. [Link]

-

Cummins, L. L., et al. (1996). Duplex stability of DNA.DNA and DNA.RNA duplexes containing 3'-S-phosphorothiolate linkages. Nucleic Acids Research, 24(19), 3744–3749. [Link]

-

Brown, T., et al. (2018). DNA Triplex-Formation by a Covalent Conjugate of the Anticancer Drug Temozolomide. Molecules, 23(11), 2999. [Link]

Sources

- 2. math.utah.edu [math.utah.edu]

- 3. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]

- 4. jasco-global.com [jasco-global.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. pnas.org [pnas.org]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dasher.wustl.edu [dasher.wustl.edu]

- 13. atdbio.com [atdbio.com]

- 14. academic.oup.com [academic.oup.com]

- 15. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 16. agilent.com [agilent.com]

- 17. jascoinc.com [jascoinc.com]

- 18. Oligodeoxynucleotides containing conformationally constrained abasic sites: a UV and fluorescence spectroscopic investigation on duplex stability and structure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. jascoinc.com [jascoinc.com]

Methodological & Application

Protocol for synthesizing 3'-O-DMT-thymidine-5'-phosphoramidite

Application Note: High-Fidelity Synthesis of 3'-O-DMT-Thymidine-5'-Phosphoramidite

Executive Summary & Strategic Rationale

This Application Note details the synthesis of 3'-O-DMT-thymidine-5'-phosphoramidite . It is critical to distinguish this reagent from the standard DNA synthesis building block (5'-O-DMT-thymidine-3'-phosphoramidite).[]

Core Application: While standard solid-phase oligonucleotide synthesis (SPOS) proceeds in the 3'→5' direction, this "Reverse Amidite" enables 5'→3' synthesis .[][2] This capability is essential for:

-

Synthesizing nuclease-resistant 3'-3' linkages (inverted ends) in therapeutic gapmers.[]

-

Constructing parallel-stranded DNA duplexes.[]

-

Attaching modifications to the 3'-terminus that are unstable to standard CPG cleavage conditions.

Synthetic Strategy: Direct tritylation of thymidine yields the 5'-O-DMT isomer due to the higher reactivity of the primary 5'-hydroxyl.[] Therefore, a "Blocking-Protection-Deprotection" strategy is required.[] We utilize the TBDMS (tert-butyldimethylsilyl) group for temporary 5'-masking due to its orthogonality to acid-labile DMT groups.[]

Strategic Workflow Visualization

The following diagram outlines the regioselective pathway required to invert the standard protecting group pattern.

Caption: Orthogonal protection strategy utilizing TBDMS to mask the reactive 5'-OH, forcing DMT protection onto the sterically hindered 3'-OH.

Materials & Reagents

| Reagent | Grade/Purity | Role |

| Thymidine | >99% (HPLC) | Starting Nucleoside |

| TBDMS-Cl | Reagent Grade | 5'-OH Protecting Group |

| DMT-Cl | 98%+ | 3'-OH Protecting Group |

| Silver Nitrate (AgNO₃) | ACS Reagent | Catalyst for steric hindrance |

| TBAF (1M in THF) | Anhydrous | Silyl Deprotection |

| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite | "P-Reagent" | Phosphitylating Agent |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25M in ACN | Activator |

| Pyridine | Anhydrous (<50 ppm H₂O) | Solvent/Base |

Detailed Experimental Protocol

Step 1: Selective 5'-O-Silylation

The primary 5'-hydroxyl is significantly more nucleophilic than the secondary 3'-hydroxyl.[] We exploit this kinetic difference.[]

-

Dissolution: Dissolve Thymidine (10.0 g, 41.3 mmol) in anhydrous DMF (100 mL).

-

Addition: Add Imidazole (6.8 g, 100 mmol) followed by TBDMS-Cl (7.5 g, 49.5 mmol) portion-wise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM).[] Product (Rf ~0.5) should be distinct from starting material (Rf ~0.1).[]

-

-

Workup: Dilute with EtOAc (300 mL), wash with water (3x) and brine. Dry over Na₂SO₄.[]

-

Purification: Flash chromatography (DCM → 5% MeOH/DCM).

-

Yield Target: >90% as a white foam.[]

-

Step 2: 3'-O-Tritylation (The Critical Step)

Protecting the secondary 3'-OH with the bulky DMT group is sterically demanding.[] Standard pyridine conditions are often sluggish.[] Silver Nitrate (AgNO₃) is used here as a catalyst to activate the DMT-Cl, significantly improving yield.[]

-

Preparation: Co-evaporate 5'-O-TBDMS-Thymidine (from Step 1) with anhydrous pyridine (2x) to remove moisture.

-

Reaction: Dissolve in anhydrous Pyridine (10 mL/g). Add AgNO₃ (1.2 eq) followed by DMT-Cl (1.5 eq).[]

-

Incubation: Stir at RT for 8–12 hours in the dark (Ag salts are light sensitive).

-

Workup: Filter off AgCl precipitate through Celite. Dilute filtrate with DCM, wash with 5% NaHCO₃.[]

-

Purification: Silica gel column (Hexane/EtOAc + 1% Triethylamine).

-

Note: Triethylamine is mandatory to prevent acid-catalyzed detritylation on silica.[]

-

Step 3: 5'-Desilylation

We must remove the TBDMS group without disturbing the acid-labile DMT group.[] Fluoride treatment is the standard orthogonal method.[]

-

Reaction: Dissolve 5'-O-TBDMS-3'-O-DMT-Thymidine in anhydrous THF.

-

Cleavage: Add TBAF (1M in THF, 1.5 eq). Stir at RT for 2 hours.

-

Selectivity: Fluoride cleaves the Si-O bond.[] The DMT ether is stable to basic/fluoride conditions.[]

-

-

Workup: Evaporate THF. Dissolve residue in EtOAc, wash with water.[]

-